Meclofenamic acid
Overview
Description
Synthesis Analysis
Meclofenamic acid and its derivatives have been synthesized through various chemical processes. Notably, its metal complexes with manganese(II), copper(II), zinc(II), and cadmium(II) have been prepared and structurally characterized. These complexes exhibit potential biological activities and have been evaluated for antiproliferative activity in vitro against several human cancer cell lines, highlighting their significance beyond mere NSAID properties (Kovala‐Demertzi et al., 2011).
Molecular Structure Analysis
The molecular structure of meclofenamic acid and its complexes has been elucidated using vibrational, electronic, and NMR spectroscopies, along with X-ray crystallography. For example, the crystal structures of its complexes with copper and cadmium have been determined, showing the meclofenamato ligand acting as a bidentate deprotonated chelating ligand. This detailed analysis helps in understanding the chemical behavior and potential applications of meclofenamic acid derivatives (Kovala‐Demertzi et al., 2011).
Chemical Reactions and Properties
Meclofenamic acid undergoes various chemical reactions, forming complexes with metals that show significant biological activities. These complexes have been studied for their antiproliferative and superoxide dismutase activity, providing insights into the chemical reactivity and interactions of meclofenamic acid with biological molecules (Kovala‐Demertzi et al., 2011).
Physical Properties Analysis
Research on the physical properties of meclofenamic acid derivatives, such as solubility, has been conducted to enhance its pharmaceutical applications. For instance, the solubility of meclofenamic acid has been improved through the formation of co-crystals and salts with various agents, facilitating its use in drug formulations and delivery systems (Sanphui et al., 2012).
Scientific Research Applications
1. Application in Medical Oncology
- Summary of the Application : Meclofenamic acid (MA), a non-steroidal anti-inflammatory drug, has been found to have anti-tumor effects in various types of cancers. It was used to investigate its effects on LNCaP cells, a prostate cancer cell line .
- Methods of Application or Experimental Procedures : The cells were treated with 80 µM MA for 24 h and a comparative proteomic analysis was performed with their untreated control cells. Proteins were extracted from the cells and then were subjected to two-dimensional gel electrophoresis .
- Results or Outcomes : Bioinformatics analysis of the differentially regulated proteins showed that they were all associated with and took part in related pathways. Glycolytic pathway, cytoskeletal formation, transport activity, protein metabolism, and most notably an mRNA processing pathway were affected by the MA treatment .
2. Application in Nucleic Acids Research
- Summary of the Application : Meclofenamic acid (MA) has been identified as a highly selective inhibitor of FTO. FTO is a fat mass and obesity-associated enzyme that oxidatively demethylates abundant N6 -methyladenosine (m6A) residues in mRNA .
- Methods of Application or Experimental Procedures : Mechanistic studies indicate that MA competes with FTO binding for the m6A-containing nucleic acid .
- Results or Outcomes : Treatment of HeLa cells with the ethyl ester form of MA (MA2) has led to elevated levels of m6A modification in mRNA .
3. Application in Proteomics
- Summary of the Application : Meclofenamic acid (MA) has been used to investigate its effects on LNCaP cells, a prostate cancer cell line, at the proteome level .
- Methods of Application or Experimental Procedures : The cells were treated with 80 µM MA for 24 h and a comparative proteomic analysis was performed with their untreated control cells. Proteins were extracted from the cells and then were subjected to two-dimensional gel electrophoresis .
- Results or Outcomes : Bioinformatics analysis of the differentially regulated proteins showed that they were all associated with and took part in related pathways. Glycolytic pathway, cytoskeletal formation, transport activity, protein metabolism, and most notably an mRNA processing pathway were affected by the MA treatment .
4. Application in Obesity Research
- Summary of the Application : Meclofenamic acid (MA) has been identified as a highly selective inhibitor of FTO. FTO is a fat mass and obesity-associated enzyme that oxidatively demethylates abundant N6 -methyladenosine (m6A) residues in mRNA .
- Methods of Application or Experimental Procedures : Mechanistic studies indicate that MA competes with FTO binding for the m6A-containing nucleic acid .
- Results or Outcomes : Treatment of HeLa cells with the ethyl ester form of MA (MA2) has led to elevated levels of m6A modification in mRNA .
5. Application in mRNA Research
- Summary of the Application : Meclofenamic acid (MA) has been identified as a highly selective inhibitor of FTO. FTO is a fat mass and obesity-associated enzyme that oxidatively demethylates abundant N6 -methyladenosine (m6A) residues in mRNA .
- Methods of Application or Experimental Procedures : Mechanistic studies indicate that MA competes with FTO binding for the m6A-containing nucleic acid .
- Results or Outcomes : Treatment of HeLa cells with the ethyl ester form of MA (MA2) has led to elevated levels of m6A modification in mRNA .
6. Application in Veterinary Medicine
- Summary of the Application : Meclofenamic acid is sold under the trade name “Arquel” for use in horses. It is most useful for treatment of chronic musculoskeletal disease .
- Methods of Application or Experimental Procedures : It is administered as an oral granule form at a dose of 2.2 mg/kg/day . It has a relatively slow onset of action, taking 36–48 hours for full effect .
- Results or Outcomes : It has been found to be beneficial for the treatment of navicular syndrome, laminitis, and osteoarthritis . In some cases, it has a more profound effect than the commonly used NSAID phenylbutazone .
Safety And Hazards
Meclofenamic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In October 2020, the U.S. Food and Drug Administration (FDA) required the drug label to be updated for all nonsteroidal anti-inflammatory medications to describe the risk of kidney problems in unborn babies that result in low amniotic fluid .
Future Directions
Recent studies have suggested a novel role for m6A epigenetic modification in the regulation of tumor immune evasion . Meclofenamic acid, a highly selective FTO (fat mass and obesity-associated) enzyme inhibitor, competes with FTO binding for the m(6)A-containing nucleic acid . This opens a new window to understand the roles and mechanisms of m6A epigenetic modifications in regulating tumor immune evasion . The proteins affected by Meclofenamic acid treatment hold the potential to be novel targets for prostate cancer treatment .
properties
IUPAC Name |
2-(2,6-dichloro-3-methylanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNJUWAMKYJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048559 | |
Record name | Meclofenamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.66e-03 g/L | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of action, like that of other nonsteroidal anti-inflammatory agents, is not known. Therapeutic action does not result from pituitary-adrenal stimulation. In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and to compete for binding at the prostaglandin receptor site. In vitro meclofenamic acid was found to be an inhibitor of human leukocyte 5-lipoxygenase activity. These properties may be responsible for the anti-inflammatory action of meclofenamic acid. There is no evidence that meclofenamic acid alters the course of the underlying disease. | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Meclofenamic acid | |
CAS RN |
644-62-2 | |
Record name | Meclofenamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Meclofenamic acid [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644622 | |
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Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
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Record name | meclofenamic acid | |
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Record name | Meclofenamic acid | |
Source | EPA DSSTox | |
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Record name | Meclofenamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.382 | |
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Record name | MECLOFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I5LU4ZWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250, 257 °C | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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